

Derrisisoflavone I molecular formula and weight

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Compound of Interest

Compound Name: *Derrisisoflavone I*

Cat. No.: B13430996

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In-Depth Technical Guide on Derrisisoflavone I

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **Derrisisoflavone I**, a prenylated isoflavone found in plants of the Derris genus. This document details its physicochemical properties, biological activities, and the experimental methodologies used for its study.

Core Molecular Data

Derrisisoflavone I is a complex organic molecule with the molecular formula $C_{26}H_{26}O_7$. This composition gives it a calculated molecular weight of approximately 450.48 g/mol .

Property	Value
Molecular Formula	$C_{26}H_{26}O_7$
Molecular Weight	450.48 g/mol
Appearance	Yellow amorphous powder
UV Maxima (in MeOH)	263, 302 (shoulder), 357 (shoulder) nm

Biological Activities and Signaling Pathways

While specific studies on **Derrisisoflavone I** are limited, isoflavones from the Derris genus are known to possess a range of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and estrogenic effects.^{[1][2][3][4]}

Anti-inflammatory Activity

Isoflavones from *Derris scandens* have been shown to inhibit the production of eicosanoids, which are key mediators of inflammation.[1] Some of these compounds exhibit their anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[5][6]

A proposed signaling pathway for the anti-inflammatory action of isoflavones involves the inhibition of the NF- κ B signaling pathway. This pathway is a central regulator of the inflammatory response.



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Caption: Proposed anti-inflammatory signaling pathway of **Derrisisoflavone I**.

Cytotoxic Activity

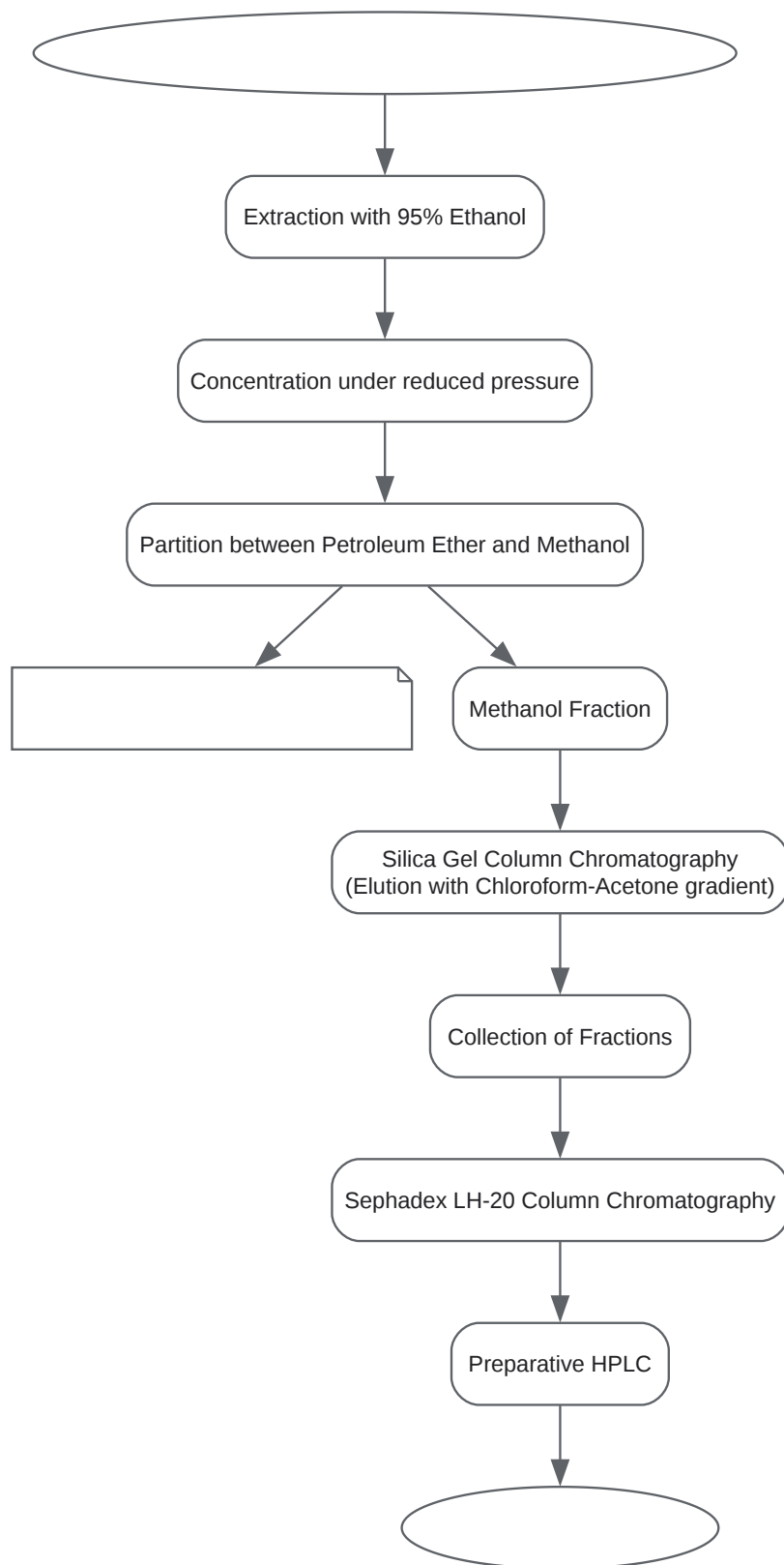
Certain isoflavones isolated from *Derris* species have demonstrated cytotoxic effects against various cancer cell lines, including KB, MCF-7, and NCI-H187.[2][7] The mechanism of action for some of these compounds involves the poisoning of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Derrisisoflavone I**.

Isolation of Derrisisoflavone I

The following is a general protocol for the isolation of **Derrisisoflavone I** from plant material, based on procedures described for related compounds.[8]



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Caption: General workflow for the isolation of **Derrisisoflavone I**.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

- Human cancer cell lines (e.g., MCF-7, HeLa)
- **Derrisisoflavone I** stock solution (in DMSO)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for attachment.
- Treatment: Treat the cells with various concentrations of **Derrisisoflavone I** (typically ranging from 0.1 to 100 μM) and a vehicle control (DMSO).
- Incubation: Incubate the treated cells for 24 to 72 hours.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for another 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- **Derrisisoflavone I** stock solution (in DMSO)
- Complete cell culture medium
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells per well and allow them to adhere overnight.
- **Pre-treatment:** Pre-treat the cells with various concentrations of **Derrisisoflavone I** for 1-2 hours.

- Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
- Griess Assay:
 - Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
 - Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.
 - Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

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